molecular formula C4H4ClN3S B1274747 5-Amino-6-chloropyrimidine-4-thiol CAS No. 54851-35-3

5-Amino-6-chloropyrimidine-4-thiol

Cat. No. B1274747
CAS RN: 54851-35-3
M. Wt: 161.61 g/mol
InChI Key: VEHPZWYCFFRGFK-UHFFFAOYSA-N
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Description

The compound 5-Amino-6-chloropyrimidine-4-thiol is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidines are important in biology and medicine, as they are present in DNA and RNA as basic building blocks. The amino and thiol groups on the pyrimidine ring can act as sites for further chemical reactions, making this compound a versatile intermediate for the synthesis of various pharmaceuticals and biologically active molecules.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, ultrasound-mediated one-pot synthesis has been reported for the creation of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which are structurally related to 5-Amino-6-chloropyrimidine-4-thiol . This method is environmentally friendly and convenient, providing a rapid approach to synthesizing a range of derivatives with potential anticancer activities.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various tautomeric forms. For example, different tautomeric forms of 4-amino-5-chloro-2,6-dimethylpyrimidine have been crystallized, showing evidence for o-quinonoid and p-quinonoid bond fixation . The molecular recognition processes involving hydrogen bonding are crucial for the targeted drug action of pharmaceuticals containing pyrimidine functionalities.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. Reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols have been investigated, showing regio- and stereoselective addition reactions . These reactions are important for the functionalization of the pyrimidine core and can lead to the formation of compounds with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of amino and thiol groups can enhance the solubility and reactivity of these compounds. The crystal structures of pyrimidine derivatives can exhibit hydrogen bonding, π-π stacking interactions, and even halogen bonding, which can affect their melting points, solubility, and stability .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Methods of Application : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
  • Scientific Field: Organic Chemistry

    • Application Summary : The chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems .
    • Methods of Application : The main sections include synthesis methods; the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
    • Results or Outcomes : The aim of this study is to discuss the synthetic significance of the titled compounds and to establish the biological characteristics of this class of compounds as studied to date .
  • Scientific Field: Green Chemistry

    • Application Summary : Synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach .
    • Methods of Application : The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .
    • Results or Outcomes : This method provides an environmentally friendly alternative for the synthesis of pyrimidines .
  • Scientific Field: Click Chemistry

    • Application Summary : The spontaneous amino–yne click reaction stands out among various established click reaction systems .
    • Methods of Application : This reaction possesses extra merits, such as spontaneity .
    • Results or Outcomes : This reaction has been rapidly developed in recent years and has found wide applications .
  • Scientific Field: Palladium Catalysis

    • Application Summary : Palladium catalysis has been used in the mono- and diamination of 4,6-dichloropyrimidine .
    • Methods of Application : The application of 2 equivalents of amine in the presence of a Pd(0)/Cy-JosiPhos catalytic system .
    • Results or Outcomes : This method allowed the isolation of the product in 90% yield .
  • Scientific Field: Drug Delivery

    • Application Summary : The amino–yne click reaction has been used in the design of drug delivery carriers .
    • Methods of Application : This reaction possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .
    • Results or Outcomes : This reaction has become a useful tool and provided convenience for scientists in various fields since its first report in 2017 .

properties

IUPAC Name

5-amino-6-chloro-1H-pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3S/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPZWYCFFRGFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C(=C(N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390992
Record name 5-Amino-6-chloropyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-chloropyrimidine-4-thiol

CAS RN

54851-35-3
Record name 54851-35-3
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Record name 5-Amino-6-chloropyrimidine-4-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-6-chloro-3,4-dihydropyrimidine-4-thione
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